molecular formula C10H7NO3 B12344769 2-oxo-4aH-quinoline-7-carboxylic acid

2-oxo-4aH-quinoline-7-carboxylic acid

Cat. No.: B12344769
M. Wt: 189.17 g/mol
InChI Key: TWUZCWUKBDRSMN-UHFFFAOYSA-N
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Description

2-Oxo-4aH-quinoline-7-carboxylic acid is a quinoline derivative featuring a ketone group at position 2 and a carboxylic acid substituent at position 5. Quinoline derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, with functional group positioning critically influencing their bioactivity .

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

2-oxo-4aH-quinoline-7-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-9-4-3-6-1-2-7(10(13)14)5-8(6)11-9/h1-6H,(H,13,14)

InChI Key

TWUZCWUKBDRSMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)C=CC21)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-4aH-quinoline-7-carboxylic acid can be achieved through several methods. One common method involves the cyclization of 2-aminobenzoylacetates with formic acid under acidic conditions. Another method includes the reaction of 2-aminobenzoylacetates with glyoxylic acid in the presence of a catalyst. These reactions typically require heating and can be carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis has been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-oxo-4aH-quinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-oxo-4aH-quinoline-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable lead compound in drug discovery.

    Medicine: It is explored for its potential therapeutic applications in treating infections, cancer, and inflammatory diseases.

    Industry: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-oxo-4aH-quinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and transcription in bacteria.

    Pathways Involved: By inhibiting these enzymes, the compound disrupts the DNA synthesis process, leading to the death of bacterial cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Oxo Position Carboxylic Acid Position Substituents Molecular Weight Log S (Solubility) Similarity Score
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid 2 4 None 189.17 -2.2 N/A
4-Oxo-1,4-dihydroquinoline-7-carboxylic acid 4 7 None ~205 (estimated) -3.1 (estimated) 0.87
7-Fluoro-6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid 4 3 6-OCH₃, 7-F 265.23 -2.8 N/A
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives 4 3 Variable (e.g., alkyl, aryl) 190–300+ -2.5 to -4.0 0.77–0.81

Key Observations:

  • Carboxylic Acid Position: Carboxylic acid at position 7 (as in 4-oxo-1,4-dihydroquinoline-7-carboxylic acid) may enhance solubility compared to position 3 derivatives but could sterically hinder interactions with biological targets .
  • Substituent Effects: Halogens (e.g., 7-F in ) and alkoxy groups (e.g., 6-OCH₃) improve metabolic stability and membrane permeability, while bulky substituents at position 3 (e.g., acyl or sulfonyl groups) modulate enzyme inhibition .

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